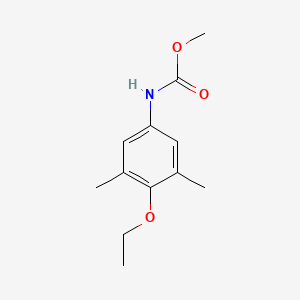![molecular formula C15H20N2O2 B14422362 1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol CAS No. 83813-10-9](/img/structure/B14422362.png)
1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol is a compound that belongs to the class of amines and ethers It is characterized by the presence of an aminoethyl group, a naphthalen-2-yloxy group, and a propan-2-ol backbone
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol typically involves the reaction of 2-naphthol with epichlorohydrin to form 3-(naphthalen-2-yloxy)propan-2-ol. This intermediate is then reacted with ethylenediamine under controlled conditions to yield the final product. The reaction conditions often include the use of solvents such as ethanol or methanol and may require heating to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process may be optimized for higher yields and purity, often involving continuous flow reactors and advanced purification techniques such as chromatography.
Chemical Reactions Analysis
Types of Reactions
1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The amino and hydroxyl groups can participate in substitution reactions with suitable reagents.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are often used.
Substitution: Reagents like alkyl halides and acyl chlorides can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield naphthoquinones, while reduction may produce amines or alcohols.
Scientific Research Applications
1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis and as a ligand in coordination chemistry.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.
Mechanism of Action
The mechanism of action of 1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol involves its interaction with specific molecular targets. The aminoethyl group can form hydrogen bonds with biological molecules, while the naphthalen-2-yloxy group can participate in hydrophobic interactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects.
Comparison with Similar Compounds
Similar Compounds
Propranolol: A beta-blocker with a similar naphthalen-2-yloxy group.
Naphthol derivatives: Compounds with similar aromatic structures.
Ethylenediamine derivatives: Compounds with similar aminoethyl groups.
Uniqueness
1-[(2-Aminoethyl)amino]-3-[(naphthalen-2-yl)oxy]propan-2-ol is unique due to its combination of functional groups, which confer distinct chemical and biological properties. Its ability to participate in diverse chemical reactions and its potential therapeutic applications make it a compound of significant interest.
Properties
CAS No. |
83813-10-9 |
|---|---|
Molecular Formula |
C15H20N2O2 |
Molecular Weight |
260.33 g/mol |
IUPAC Name |
1-(2-aminoethylamino)-3-naphthalen-2-yloxypropan-2-ol |
InChI |
InChI=1S/C15H20N2O2/c16-7-8-17-10-14(18)11-19-15-6-5-12-3-1-2-4-13(12)9-15/h1-6,9,14,17-18H,7-8,10-11,16H2 |
InChI Key |
OMGBNAPZWGLULG-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C=C(C=CC2=C1)OCC(CNCCN)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![2-{(E)-[(2-Bromophenyl)methylidene]amino}-4-nitrophenol](/img/structure/B14422283.png)
![3-{2-[3-(4-Chlorophenyl)-1,2,4-oxadiazol-5-yl]ethyl}-1H-indole](/img/structure/B14422287.png)
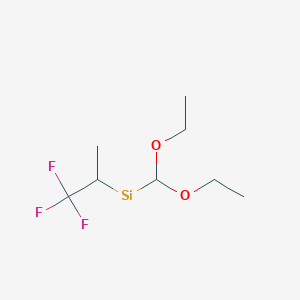
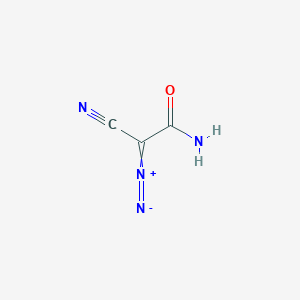
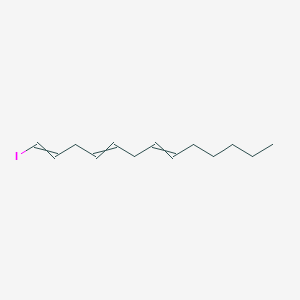
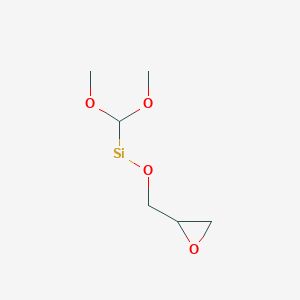
![2,2'-[Ethane-1,2-diylbis(oxy)]di(benzene-1-diazonium) dichloride](/img/structure/B14422306.png)

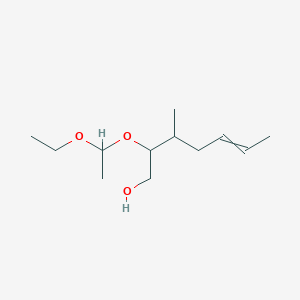

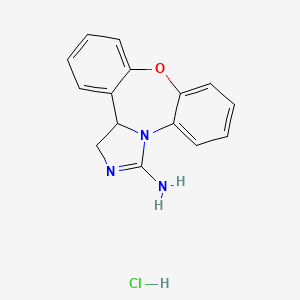

![(2E)-2-[(2-Methoxyphenyl)imino]-1-phenylpropan-1-one](/img/structure/B14422361.png)
